2-(2,2,2-Trifluoroethoxy)nicotinaldehyde
Description
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS No. 902837-51-8) is a fluorinated pyridine derivative with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.134 g/mol . Structurally, it features a trifluoroethoxy (-OCH₂CF₃) substituent at the 2-position of the pyridine ring and an aldehyde (-CHO) group at the 3-position (nicotinaldehyde framework). The compound is primarily utilized in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the trifluoroethoxy group, which enhances electrophilicity at the aldehyde moiety, making it reactive in condensation and nucleophilic addition reactions .
Key properties include:
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-6(4-13)2-1-3-12-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCQHUHAUPAYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654798 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-51-8 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde differ in substituent positions, functional groups, and electronic effects. Below is a systematic comparison:
Structural Analogs and Substituent Effects
Physicochemical Properties
- Solubility: The trifluoroethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs like 2-methoxynicotinaldehyde .
- Reactivity : The aldehyde in the target compound is more electrophilic than in 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde due to the stronger electron-withdrawing effect of -OCH₂CF₃ vs. -OCH₃ .
- Stability : Unlike amine-containing analogs (e.g., 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine), the aldehyde group is sensitive to oxidation, requiring inert storage conditions .
Research and Commercial Considerations
- Synthetic Challenges : The trifluoroethoxy group requires specialized fluorination techniques, increasing synthesis costs compared to methoxy or ethoxy analogs .
- Market Availability : Discontinuation by suppliers like CymitQuimica underscores the niche demand for this compound compared to more widely used analogs like 6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS 175204-90-7) .
Biological Activity
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as a nicotinaldehyde derivative with a trifluoroethoxy substituent. This modification may influence its biological activity by enhancing lipophilicity and altering interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, derivatives of nicotinaldehyde have been shown to modulate the activity of certain enzymes related to lipid metabolism and inflammation pathways.
Pharmacological Effects
- Antioxidant Activity : Studies have suggested that nicotinaldehyde derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of redox status within the cells.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in various experimental models.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several nicotinaldehyde derivatives on melanoma B16F10 cells. The results indicated that this compound exhibited significant cytotoxicity compared to controls, suggesting its potential as an anticancer agent .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of acyl-CoA: monoacylglycerol acyltransferases (MGATs) by nicotinaldehyde derivatives. The findings revealed that these compounds could effectively inhibit MGATs, leading to altered lipid metabolism and potential therapeutic applications in metabolic disorders .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
